Introduction to Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride
Introduction to Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride
An In-Depth Technical Guide to Bis[(2-dimethylamino)phenyl]amine Nickel(II) Chloride: Synthesis, Properties, and Catalytic Applications
Authored by: Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride, also known as Nickamine, is a significant organonickel compound featuring a tridentate NNN-pincer ligand.[1] This complex has emerged as a robust and versatile catalyst, particularly in the realm of carbon-carbon bond formation. Its unique architecture imparts high stability and reactivity, enabling challenging cross-coupling reactions that are often inefficient with other catalytic systems. This guide provides a comprehensive technical overview of its synthesis, structural characteristics, and extensive applications in modern organic synthesis, with a particular focus on its utility in pharmaceutical and materials science research.
Introduction: The Rise of Pincer-Nickel Catalysis
The pursuit of efficient, selective, and sustainable catalytic methods for constructing molecular complexity is a central theme in chemical research. While palladium has long dominated the landscape of cross-coupling catalysis, there is a growing impetus to explore catalysts based on more earth-abundant and cost-effective first-row transition metals.[2] Nickel, in this context, has garnered considerable attention due to its rich redox chemistry and unique reactivity patterns.[2]
Pincer ligands, which are multidentate ligands that bind to a metal center in a meridional fashion, have proven to be privileged scaffolds in catalysis.[3] The rigid coordination geometry they enforce enhances the thermal stability of the resulting metal complexes and provides a tunable steric and electronic environment around the reactive site. The synergy of a nickel center with a pincer ligand framework has unlocked novel catalytic transformations and expanded the scope of existing ones.
Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride belongs to the class of NNN-pincer complexes, where the nickel(II) ion is coordinated by three nitrogen atoms. This structural motif has been shown to be highly effective in a variety of catalytic processes, most notably the Kumada-Corriu-Tamao cross-coupling of unactivated alkyl halides.[4] This guide will delve into the technical details of this important catalyst, offering insights into its preparation, characterization, and catalytic prowess.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a catalyst is paramount for its effective application. Key properties of Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1033772-47-2 | |
| Molecular Formula | C₁₆H₂₀ClN₃Ni | |
| Molecular Weight | 348.50 g/mol | |
| Appearance | Lumps | |
| Synonyms | Chloro[N²-[2-(dimethylamino-κN)phenyl]-N¹,N¹-dimethyl-1,2-benzenediaminato-κN¹,κN²]-nickel, Nickamine |
The structure of Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride is depicted below. The tridentate ligand wraps around the nickel center, with the central secondary amine and two flanking dimethylamino groups coordinating to the metal. A chloride ion completes the coordination sphere of the nickel(II) center.
Caption: Molecular structure of Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride.
Synthesis and Characterization
Proposed Synthesis of the Bis[(2-dimethylamino)phenyl]amine Ligand
The synthesis of the bis[(2-dimethylamino)phenyl]amine ligand can be approached through a double Buchwald-Hartwig amination reaction. This would involve the coupling of two equivalents of N,N-dimethyl-1,2-phenylenediamine with a suitable di-haloarene, or a one-pot reaction of 2-bromo-N,N-dimethylaniline with ammonia. A more direct, albeit potentially lower-yielding, approach could involve the reaction of two equivalents of 2-bromo-N,N-dimethylaniline with a central nitrogen source like ammonia or an ammonia equivalent under palladium or copper catalysis.
Proposed Synthesis of the Nickel(II) Complex
The final nickel(II) complex can be synthesized by reacting the isolated pincer ligand with a nickel(II) precursor, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in a suitable solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds at room temperature or with gentle heating.
Representative Experimental Protocol:
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Step 1: Ligand Synthesis (Hypothetical) To a solution of 2-bromo-N,N-dimethylaniline (2.0 equiv.) in an inert solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). Add a source of the central nitrogen atom, such as benzophenone imine, followed by acidic workup to reveal the primary amine. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the pure bis[(2-dimethylamino)phenyl]amine ligand.
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Step 2: Complexation Dissolve the purified ligand (1.0 equiv.) in anhydrous THF. To this solution, add a solution of NiCl₂·6H₂O (1.0 equiv.) in ethanol dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate, Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride, is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
